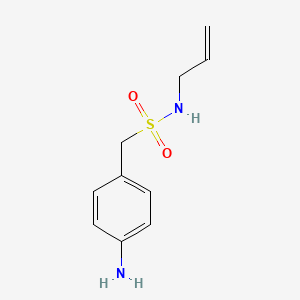

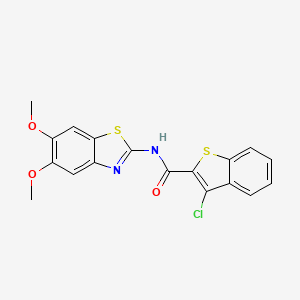

![molecular formula C13H18N2O2 B2892735 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile CAS No. 1436221-85-0](/img/structure/B2892735.png)

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Other Names : Cyclohexanone morpholine enamine, N-Morpholino-1-cyclohexene, 1-(1-Cyclohexenyl)morpholine, and more .

Synthesis Analysis

The synthesis of morpholines often involves starting from 1,2-amino alcohols or their derivatives. For instance, a straightforward method yields substituted morpholines by coupling, cyclization, and reduction reactions of readily available amino alcohols and α-haloacid chlorides. This methodology allows the synthesis of various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines .

Molecular Structure Analysis

The molecular structure of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile consists of a morpholine ring with an acetyl group and a cyano group attached. The cyclohexenyl moiety contributes to its unique structure .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Facile Synthesis and Antimicrobial Activity : A study described the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, indicating the compound's potential as a precursor in synthesizing various derivatives with antimicrobial properties. This synthesis process underscores the compound's versatility and utility in medicinal chemistry research Y. M. Elkholy & M. A. Morsy, 2006.

- Oxidation with Metal Oxidants : Another research explored the oxidation reactions of similar enamines, providing insights into the chemical behavior and potential applications of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile in synthetic organic chemistry F. Corbani, B. Rindonek, & Carlo Scolastico, 1973.

Advanced Applications

- Decyanation and Aza-Diels–Alder Reaction : The compound's reactivity under solvent-free conditions was studied, highlighting two pathways: the aza-Diels–Alder reaction and an unexpected decyanation process. These findings expand the scope of its applications in organic synthesis D. Kopchuk et al., 2017.

- Synthesis of 4-Cyanomethyl-ortho-Quinone Tautomerism : Research into the oxidation of (3,4-dihydroxyphenyl)acetonitrile to produce ortho-quinone derivatives illustrates the compound's role in synthesizing complex organic molecules, potentially useful in pharmaceutical research and development E. Land et al., 2003.

Structural and Computational Analysis

- Ab Initio and Density Functional Computations : The vibrational spectroscopy and quantum chemical methods study of 4-morpholine carbonitrile offers valuable data on its molecular geometry and vibrational frequencies, which are crucial for understanding its chemical behavior and potential applications in material science R. J. Xavier & S. Raj, 2013.

Propriétés

IUPAC Name |

4-[2-(cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-10-17-7-6-15(12)13(16)8-11-4-2-1-3-5-11/h4,12H,1-3,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWCRFWKSSONPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC(=O)N2CCOCC2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)

![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)

![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)